Dimethyl Succinate

描述

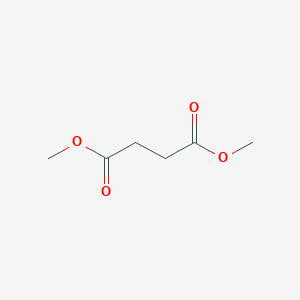

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-5(7)3-4-6(8)10-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUXOBHXGJLMRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025152 | |

| Record name | Dimethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl succinate is a colorless liquid. (USCG, 1999), Liquid, Colorless liquid that solidifies at room temperature (19.5 deg C); [HSDB], colourless to pale yellow liquid, solidifying in the cold with pleasant ethereal-winey, slightly fruity odour, Colorless liquid. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

385.5 °F at 760 mmHg (NTP, 1992), 195.3 °C @ 760 MM HG, 195.00 to 197.00 °C. @ 760.00 mm Hg, 385.5 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

185 °F (NTP, 1992), 85.0 °F, 185 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), SOL IN 120 PARTS WATER, 35 PARTS ALC, Slightly soluble in water, soluble in acetone, ethanol, very soluble in ethyl ether, 25000 mg/L @ 20 °C (exp), slightly soluble to soluble in water; slightly soluble in alcohol; miscible in oils, 1 mL in 1 mL 95% alcohol (in ethanol) | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.117 (USCG, 1999) - Denser than water; will sink, 1.1202 @ 18 °C/4 °C, 1.114-1.118, 1.117 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1114/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mmHg at 68 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4962 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LIQ @ ROOM TEMP; SOLIDIFIES WHEN COLD | |

CAS No. |

106-65-0 | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/914I2127JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

67.1 °F (NTP, 1992), 19.5 °C, 19 °C, 67.1 °F | |

| Record name | DIMETHYL SUCCINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17814 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl succinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL SUCCINATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/634 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dimethyl Succinate: A Comprehensive Technical Review

CAS Number: 106-65-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl succinate (B1194679) (DMS) is a diester of succinic acid and methanol (B129727), recognized for its broad utility across various industrial and scientific sectors. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly within the pharmaceutical and life sciences. As a versatile chemical intermediate, DMS is instrumental in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and polymers.[1][2] This guide consolidates key technical data, safety information, and experimental methodologies to serve as a foundational resource for professionals engaged in research and development.

Chemical and Physical Properties

Dimethyl succinate is a colorless liquid at room temperature, though it solidifies when cooled.[3] It possesses a pleasant, ethereal, and winey odor.[3][4] Found naturally in sources like fried hazelnuts, it is utilized as a flavoring agent in the food industry.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106-65-0 | [3][5][6][7][8] |

| Molecular Formula | C₆H₁₀O₄ | [6][8] |

| Molecular Weight | 146.14 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Melting Point | 16-19 °C | [4][9] |

| Boiling Point | 196-200 °C | [4][5][9] |

| Density | 1.117 - 1.12 g/cm³ at 20-25 °C | [4][5][9] |

| Vapor Pressure | 0.2 - 0.3 mmHg at 20 °C | [4][10] |

| Flash Point | 94 °C | [5][10] |

| Refractive Index | 1.419 at 20 °C | [4][9] |

| Solubility in Water | Slightly soluble (75 g/L) | [4][10] |

| Log Kow | 0.35 | [3][11] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the esterification of succinic acid or its anhydride (B1165640) being the most common.

Experimental Protocol: Synthesis of Dimethyl Succinylsuccinate via Self-Condensation of this compound

This protocol describes the synthesis of dimethyl succinylsuccinate, a derivative of this compound, which is a crucial intermediate for quinacridone (B94251) pigments. The process involves the self-condensation of this compound.[12]

Materials:

-

This compound (73g, 0.5 mol)

-

Liquid paraffin (B1166041) (219g)

-

Sodium methoxide (B1231860) in methanol solution (30 wt%, 94.5g, 0.525 mol)

-

Nitrogen gas

-

500ml four-neck flask equipped with a stirrer, thermometer, and distillation apparatus

Procedure:

-

Add this compound and liquid paraffin to the four-neck flask.

-

Under a nitrogen atmosphere, heat the mixture to 140°C with stirring.

-

Begin the dropwise addition of the sodium methoxide methanol solution. The addition should be completed over 2.5 hours.

-

After the addition is complete, increase the temperature to 145°C and maintain it for a 0.5-hour heat preservation reaction.

-

Cool the reaction mixture to the appropriate temperature for acidification.

-

Perform suction filtration, wash the solid product, and dry it to obtain dimethyl succinylsuccinate.[12]

Experimental Protocol: Facile Synthesis via Esterification of Succinic Anhydride

This method outlines an environmentally friendly synthesis of this compound from succinic anhydride using a zinc oxide catalyst.[13][14]

Materials:

-

Succinic anhydride

-

Methanol

-

Zinc oxide (ZnO) catalyst

Procedure:

-

Combine succinic anhydride, methanol, and the ZnO catalyst in a reaction vessel.

-

Heat the reaction mixture to 140°C.

-

Maintain the reaction for 10 hours to achieve a high yield of this compound.[13][14] The catalyst can be recovered and reused multiple times without significant loss of activity.[13][14]

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds and other high-value chemicals.[1][15] Its role as a building block is critical in the production of active pharmaceutical ingredients (APIs).[1]

Metabolic and Cellular Research

This compound is a cell-permeable analog of succinate, an intermediate in the tricarboxylic acid (TCA) cycle. This property makes it a valuable tool for studying cellular metabolism.[16]

-

Disruption of the TCA Cycle: By increasing intracellular succinate levels, this compound can disrupt the normal functioning of the TCA cycle.[16]

-

Induction of Apoptosis: Studies have shown that at certain concentrations (e.g., 16 mM in C2C12 myoblasts), this compound can induce apoptosis.[16]

-

Impact on Myogenic Differentiation: It has been observed to impair myogenic differentiation and reduce protein synthesis in myoblasts.[16]

-

Mitochondrial Respiration: this compound can decrease the maximal cellular respiration and reserve capacity of mitochondria.[16]

-

Neuroprotective Effects: In models of Alzheimer's disease, this compound has been shown to rescue synapse loss in hiPSC-derived cerebrocortical neurons at a concentration of 5 mM over 48 hours.[16]

The following diagram illustrates the workflow for investigating the effects of this compound on cellular metabolism.

Caption: Workflow for studying the cellular effects of DMS.

Safety and Toxicology

While this compound is considered to have low toxicity, proper handling and safety precautions are necessary.

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 6892 mg/kg (female) | [11] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [11] |

| LC50 | Rat | Inhalation | > 2000 mg/L | [11] |

| Skin Irritation | Rabbit | - | No skin irritation | [11] |

| Eye Irritation | Rabbit | - | Mild eye irritation | [11] |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[11]

-

Wear protective gloves, clothing, and eye/face protection.[11][17]

-

In case of eye contact, rinse cautiously with water for several minutes.[5]

-

The product is stable under normal conditions of use, storage, and transport.[11]

The logical relationship for assessing the safety of this compound is depicted in the diagram below.

Caption: Logical flow for this compound safety assessment.

Conclusion

This compound is a chemical compound with significant relevance in both industrial and research settings. Its well-defined properties and versatile reactivity make it an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. For researchers, its ability to modulate cellular metabolism provides a valuable tool for investigating fundamental biological processes. Adherence to established safety protocols is essential when handling this compound to mitigate any potential risks. This guide serves as a comprehensive resource to support the informed and safe use of this compound in professional applications.

References

- 1. cognitivemarketresearch.com [cognitivemarketresearch.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 106-65-0 [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound - Succinic acid dimethyl ester, this compound [sigmaaldrich.com]

- 8. This compound, 98% 250 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. This compound for synthesis 106-65-0 [sigmaaldrich.com]

- 11. vigon.com [vigon.com]

- 12. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]

- 13. Facile Synthesis of this compound via Esterification of Succinic Anhydride over ZnO in Methanol | CoLab [colab.ws]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102070448A - Method for preparing this compound - Google Patents [patents.google.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

An In-depth Technical Guide to the NMR Spectrum of Dimethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectrum of dimethyl succinate (B1194679). It includes detailed data from ¹H and ¹³C NMR spectroscopy, a standard experimental protocol for sample analysis, and a visual representation of the molecule's structure in relation to its NMR signals. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H and ¹³C NMR Spectral Data

The NMR spectral data for dimethyl succinate is summarized in the tables below. The data was obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis of organic compounds.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.69 | Singlet | 6H | -OCH₃ (Methyl protons of the ester groups) |

| 2.63 | Singlet | 4H | -CH₂- (Methylene protons of the succinate backbone) |

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 172.7 - 172.78 | C=O (Carbonyl carbons of the ester groups) |

| 51.8 | -OCH₃ (Methyl carbons of the ester groups) |

| 28.8 - 29.04 | -CH₂- (Methylene carbons of the succinate backbone) |

Structural Interpretation of the NMR Spectrum

The simplicity of the ¹H and ¹³C NMR spectra of this compound is a direct reflection of the molecule's symmetry.

Caption: Chemical structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.

The two methyl groups (-OCH₃) are chemically equivalent, resulting in a single peak in the ¹H NMR spectrum at approximately 3.69 ppm, which integrates to six protons.[1][2] Similarly, the two methylene (B1212753) groups (-CH₂-) of the succinate backbone are equivalent and give rise to a single peak at around 2.63 ppm, integrating to four protons. The observation of singlets for both signals indicates that there is no significant spin-spin coupling between the adjacent methylene protons, a common feature in symmetrical succinate esters.[1]

In the ¹³C NMR spectrum, the symmetry of the molecule again leads to a simplified pattern with only three distinct signals. The carbonyl carbons of the two ester groups are equivalent and appear at approximately 172.7 ppm.[1][2][3] The two methyl carbons are also equivalent, resonating at about 51.8 ppm. Finally, the two equivalent methylene carbons of the backbone are observed at around 28.9 ppm.[1][2][3]

Experimental Protocol for NMR Analysis

The following is a standard protocol for the preparation and analysis of a liquid sample like this compound for ¹H and ¹³C NMR spectroscopy.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

5 mm NMR tubes

-

Pasteur pipette

-

Vial

-

Glass wool

Procedure:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.

-

For ¹³C NMR, a higher concentration is typically required, so weigh 50-100 mg of the sample into a vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the complete dissolution of the sample.

-

-

Filtration and Transfer:

-

To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution.

-

Place a small plug of glass wool into the narrow part of a Pasteur pipette.

-

Using the filter-tipped pipette, transfer the sample solution into a clean, dry 5 mm NMR tube.

-

-

Capping and Labeling:

-

Securely cap the NMR tube.

-

Clearly label the NMR tube with the sample identification.

-

-

NMR Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform.

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm) as a reference.

-

Integrate the signals in the ¹H spectrum and identify the peak positions in both the ¹H and ¹³C spectra.

-

This guide provides the essential information for understanding and obtaining the NMR spectrum of this compound. The provided data and protocols are fundamental for the quality control, structural verification, and further investigation of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Infrared Spectrum of Dimethyl Succinate

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy serves as a powerful analytical tool for the structural elucidation and quality assessment of chemical compounds. This guide provides a detailed examination of the infrared spectrum of dimethyl succinate (B1194679), a bio-based ester with applications in the manufacturing of pharmaceuticals, food additives, and biodegradable plastics.[1]

Data Presentation: Infrared Absorption Bands of Dimethyl Succinate

The infrared spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. The table below summarizes the key absorption peaks, their corresponding vibrational modes, and typical wavenumber ranges for aliphatic esters.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | General Range for Aliphatic Esters (cm⁻¹) |

| 1743 | C=O Stretch | Stretching | 1750-1735[2][3] |

| 1456 | CH₂ Bend | Bending (Scissoring) | Not specified |

| 1363 | CH₃ Bend | Bending (Umbrella) | Not specified |

| ~1200 | C-O Stretch | Asymmetric Stretching | 1300-1000[2] |

Key Spectral Features

The IR spectrum of an ester is typically dominated by a strong carbonyl (C=O) stretching absorption.[3][4] In this compound, this sharp peak is observed at approximately 1743 cm⁻¹.[5] The presence of two ester groups in the molecule contributes to the intensity of this band.

Another characteristic feature of esters is the presence of two or more C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).[2][4] For this compound, multiple bands are noted in the 1200 cm⁻¹ region.[5] These bands arise from the C-C-O and O-C-C stretching vibrations of the ester functional group.[4]

The peaks at 1456 cm⁻¹ and 1363 cm⁻¹ are attributed to the bending vibrations of the CH₂ and CH₃ groups, respectively, within the succinate and methyl portions of the molecule.[5]

Experimental Protocols

Obtaining a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved through the following standard procedures.

Method 1: Neat Liquid Sample between Salt Plates

This is a common and straightforward method for analyzing pure liquid samples.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Clean and dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates

-

Pipette

-

This compound sample

-

Kimwipes or other appropriate cleaning tissues

-

Volatile solvent (e.g., acetone (B3395972) or ethanol) for cleaning

Procedure:

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place one to two drops of the this compound sample onto the center of one salt plate using a clean pipette.

-

Assembly: Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. Avoid trapping air bubbles.

-

Spectrum Acquisition: Place the assembled salt plates into the sample holder in the spectrometer.

-

Data Collection: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with a volatile solvent and a soft tissue. Store the plates in a desiccator to prevent damage from moisture.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient alternative that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a germanium or diamond crystal)

-

Pipette

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: With the clean and dry ATR crystal in place, collect a background spectrum.

-

Sample Application: Place a small drop of the this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly with a soft cloth or tissue soaked in an appropriate solvent.

Visualization of Spectral Correlations

The following diagram illustrates the logical relationship between the primary functional groups in this compound and their characteristic absorption regions in the infrared spectrum.

Caption: Figure 1: Vibrational Modes of this compound and their IR Spectral Regions.

References

Unraveling the Molecular Blueprint: A Technical Guide to Dimethyl Succinate Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl succinate (B1194679), the dimethyl ester of succinic acid, is a key intermediate in various metabolic pathways and a compound of interest in the chemical and pharmaceutical industries. Its detection and quantification are crucial for understanding cellular metabolism, disease biomarker discovery, and process optimization in industrial applications. Mass spectrometry, often coupled with gas chromatography (GC-MS), stands as a powerful analytical technique for the sensitive and specific analysis of dimethyl succinate. This technical guide provides an in-depth overview of the mass spectrometric behavior of this compound, including its fragmentation patterns, experimental protocols for its analysis, and quantitative spectral data.

I. Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for developing and interpreting mass spectrometric data.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [2][3] |

| CAS Number | 106-65-0 | [1][2][3] |

| Boiling Point | 195.3 °C at 760 mmHg | [4] |

| Melting Point | 19 °C | [4] |

| InChI Key | MUXOBHXGJLMRAB-UHFFFAOYSA-N | [1][3][5] |

II. Electron Ionization Mass Spectrometry of this compound

Electron ionization (EI) is the most common ionization technique for the GC-MS analysis of volatile and semi-volatile compounds like this compound. The following sections detail the characteristic fragmentation pattern and spectral data observed in the EI mass spectrum of this compound.

A. Fragmentation Pathway

Upon electron impact, this compound undergoes a series of fragmentation reactions, leading to the formation of characteristic ions. The molecular ion ([M]⁺˙) is often observed, albeit at a low relative abundance. The fragmentation is dominated by cleavages adjacent to the carbonyl groups and rearrangements.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed EI fragmentation pathway of this compound.

B. Quantitative Mass Spectral Data

The relative abundances of the major fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below. These data are compiled from publicly available spectral databases.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Ion Structure | Reference |

| 146 | < 1 | [C₆H₁₀O₄]⁺˙ (Molecular Ion) | [6] |

| 115 | 100 | [M - OCH₃]⁺ | [6] |

| 114 | 28.6 | [M - CH₃OH]⁺˙ | [6] |

| 87 | 15.8 | [C₄H₇O₂]⁺ | [6] |

| 59 | 46.4 | [COOCH₃]⁺ | [6] |

| 55 | 56.5 | [C₃H₃O]⁺ | [6] |

Note: Relative intensities can vary slightly depending on the instrument and analytical conditions.

III. Experimental Protocols for GC-MS Analysis

The analysis of this compound, particularly from biological or complex matrices, often requires sample preparation and derivatization prior to GC-MS analysis.

A. Sample Preparation and Derivatization

For the analysis of its precursor, succinic acid, derivatization to a more volatile ester, such as the dimethyl ester, is a common practice.

Protocol: Esterification of Succinic Acid to this compound

-

Sample Preparation: For biological samples, an extraction step is typically required to isolate organic acids. This can be achieved using liquid-liquid extraction with a suitable organic solvent. For solid samples, dissolution in an appropriate solvent is necessary.

-

Esterification Reaction: To a dried sample extract, add a solution of 2% (v/v) concentrated sulfuric acid in methanol.

-

Incubation: Heat the mixture at 60-80°C for 1-2 hours.

-

Neutralization and Extraction: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the this compound into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under a gentle stream of nitrogen before GC-MS analysis.

Note: For direct analysis of this compound, a simple dilution in a suitable solvent may be sufficient.

B. GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of this compound.

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |

| Injection Mode | Split or splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 50-70°C, hold for 1-2 min, ramp at 10-20°C/min to 250-280°C, hold for 2-5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.5 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Analyzer | Quadrupole or Ion Trap |

| Scan Range | m/z 40-200 |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

An experimental workflow for the GC-MS analysis of succinic acid as its dimethyl ester derivative is depicted below.

Caption: GC-MS workflow for succinic acid analysis.

IV. Applications in Research and Development

The robust and sensitive nature of mass spectrometry makes it an invaluable tool for a variety of applications involving this compound and its precursors.

-

Metabolomics: Tracing the flow of metabolites through central carbon metabolism, including the Krebs cycle where succinate is a key intermediate.

-

Biomarker Discovery: Identifying and quantifying succinate levels in biological fluids and tissues as potential biomarkers for various diseases, including cancer and inflammatory conditions.

-

Pharmaceutical Development: Monitoring the synthesis and purity of drug candidates where succinic acid or its esters are used as building blocks or counter-ions.

-

Industrial Biotechnology: Quantifying the production of bio-based succinic acid and its derivatives in fermentation processes.

V. Conclusion

This technical guide has provided a comprehensive overview of the mass spectrometric analysis of this compound. The detailed information on its fragmentation behavior, quantitative spectral data, and standardized experimental protocols serves as a valuable resource for researchers, scientists, and drug development professionals. By leveraging the power of mass spectrometry, the scientific community can continue to advance our understanding of the critical roles of succinate and its esters in both biological and industrial systems.

References

Methodological & Application

Application Notes and Protocols: The Versatile Roles of Dimethyl Succinate in Organic Synthesis

Introduction

Dimethyl succinate (B1194679) (DMS), the dimethyl ester of butanedioic acid, is a pivotal C4 building block in modern organic synthesis.[1] With the chemical formula C₆H₁₀O₄, this compound is a colorless liquid at room temperature, characterized by its two ester functional groups which dictate its reactivity.[2][3] It serves not only as a biodegradable, low-volatility solvent but also as a crucial intermediate and precursor in a wide array of chemical transformations.[4][5] Its applications span the synthesis of pharmaceuticals, agrochemicals, high-performance pigments, and biodegradable polymers.[1][4][6] Sourced from the esterification of succinic acid, which can be derived from renewable biomass, dimethyl succinate is also a key component in sustainable chemical manufacturing.[6] This document provides detailed application notes and experimental protocols for its principal uses in organic synthesis, tailored for researchers and professionals in chemical and drug development.

Application 1: The Stobbe Condensation

The Stobbe condensation is a powerful carbon-carbon bond-forming reaction between dialkyl succinates, like this compound, and carbonyl compounds (aldehydes or ketones).[7][8] The reaction is base-catalyzed and produces alkylidene-succinates or the corresponding half-esters.[7][9] These products are valuable intermediates for synthesizing γ-butyrolactones, 1,4-dicarbonyl systems, and various motifs found in natural products and pharmaceutical agents.[7] For instance, a Stobbe condensation is a key step in the industrial synthesis of the anticancer drug Rogatinib.[7]

Reaction Mechanism

The mechanism proceeds through a sequence of deprotonation, aldol-type addition, and an irreversible lactonization-ring opening cascade.[7][8] A strong base abstracts an α-hydrogen from this compound to form a stabilized enolate. This enolate then attacks the carbonyl carbon of the aldehyde or ketone.[7] The resulting intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate, which then undergoes a base-induced ring-opening to yield the final product salt.[8][10] This final, irreversible step drives the reaction to completion.[11]

Caption: Mechanism of the Stobbe Condensation.

Experimental Protocol: Synthesis of Benzothiophene Intermediate via Stobbe Condensation

This protocol is adapted from a synthetic route for the anticancer drug Rogatinib, where thiophene (B33073) formaldehyde (B43269) undergoes a Stobbe condensation with this compound.[7]

Materials:

-

Thiophene-2-carboxaldehyde

-

This compound (1.2 equiv)

-

Potassium t-butoxide (t-BuOK, 1.5 equiv)

-

Anhydrous tert-butanol (B103910) (solvent)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

-

Set up a dry round-bottom flask equipped with a condenser and nitrogen inlet.

-

Dissolve this compound (1.2 equiv) in anhydrous tert-butanol.

-

Add potassium t-butoxide (1.5 equiv) portion-wise to the solution while stirring under a nitrogen atmosphere to generate the enolate.

-

Add thiophene-2-carboxaldehyde (1.0 equiv) dropwise to the reaction mixture using a dropping funnel.

-

If the reaction is slow, gently heat the mixture to reflux for 1-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the flask in an ice bath.

-

Quench the reaction by the careful, slow addition of cold saturated aqueous NH₄Cl to neutralize the base.

-

Acidify the mixture with dilute HCl to protonate the carboxylate.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude alkylidene-succinate product, which can be purified by crystallization or chromatography.

Application 2: Synthesis of Dimethyl Succinyl Succinate (DMSS)

This compound undergoes a base-catalyzed self-condensation, a form of Dieckmann condensation, to yield dimethyl succinyl succinate (DMSS).[1] DMSS is a critical intermediate in the synthesis of high-performance quinacridone (B94251) pigments, such as Pigment Red 122.[12][13] These pigments are valued for their bright color, heat resistance, and excellent lightfastness.[12]

Quantitative Data for DMSS Synthesis

| Parameter | Method 1[13] | Method 2[12] |

| Base | Sodium methoxide (B1231860) (30 wt% in MeOH) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Solvent | Liquid Paraffin (B1166041) | Methanol (B129727) |

| Temperature | 135-145°C | 80°C |

| Reaction Time | 2-3 hours | 2 hours |

| Yield | ~85.5% | >94% |

| Purity | >99.5% | Not specified |

Experimental Workflow for DMSS Synthesis

Caption: Workflow for the synthesis of DMSS.[13][14]

Experimental Protocol: Synthesis of DMSS using Sodium Methoxide

This protocol is based on a patented industrial method designed to improve yield and purity.[13][14]

Materials:

-

This compound (DMS, 0.5 mol, 73g)

-

Liquid paraffin (210-233g)

-

Sodium methoxide solution (30 wt% in methanol, 0.525-0.55 mol)

-

Nitrogen gas

-

Four-neck flask (500mL) with mechanical stirrer, thermometer, and distillation setup

Procedure:

-

Equip a 500mL four-neck flask with a mechanical stirrer, thermometer, and distillation apparatus.

-

Charge the flask with this compound (73g) and liquid paraffin (e.g., 219g).

-

Begin stirring and purge the system with nitrogen gas.

-

Heat the mixture to 135-140°C.

-

Once the temperature is stable, begin the dropwise addition of the sodium methoxide solution (e.g., 94.5g of 30 wt% solution) over 2-2.5 hours. Methanol will distill off during the addition.

-

After the addition is complete, raise the temperature to 140-145°C and maintain it for 0.5-1.5 hours to complete the reaction.

-

Cool the reaction mixture.

-

Perform an acidic workup (e.g., with dilute sulfuric acid) to neutralize the mixture and precipitate the product.

-

Isolate the solid product by suction filtration.

-

Wash the filter cake with water and then methanol to remove impurities.

-

Dry the resulting solid to obtain pure dimethyl succinyl succinate.

Application 3: Reduction to 1,4-Butanediol (B3395766) (BDO)

This compound is a key intermediate in the production of 1,4-butanediol (BDO), a high-value chemical used extensively in the production of plastics, solvents, and elastic fibers.[15][16] The process involves the catalytic hydrogenation of DMS, often following its synthesis from bio-based succinic acid.[15][17]

Quantitative Data for BDO Synthesis via DMS Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | H₂/Ester Molar Ratio | LHSV (h⁻¹) | DMS Conversion | BDO Selectivity/Yield | Ref |

| CuO-ZnO-Al₂O₃ | 200-220 | 4.0-6.0 | 150-250 | 0.1-0.4 | >95% | >90% Selectivity | [18] |

| Cu₁Fe₁Al₀.₅ | Segmented Temp. | N/A | N/A | N/A | 100% | 91.2% Yield | [15] |

| Re/XCu-MC | N/A | N/A | N/A | N/A | N/A | Volcano-trend yield | [17] |

LHSV = Liquid Hourly Space Velocity

Experimental Protocol: Catalytic Hydrogenation of DMS to BDO

This generalized protocol is based on conditions reported for copper-based catalysts in a fixed-bed reactor.[16][18]

Materials & Equipment:

-

This compound (DMS)

-

Hydrogen (H₂) gas

-

CuO-ZnO-Al₂O₃ catalyst

-

High-pressure fixed-bed reactor system with preheater, catalyst bed, gas-liquid separator, and pressure/temperature controls.

Procedure:

-

Pack the fixed-bed reactor with the CuO-ZnO-Al₂O₃ catalyst.

-

Activate the catalyst in situ by reduction with a flow of hydrogen gas at an elevated temperature (e.g., 250°C) for several hours.[16]

-

Set the reactor conditions: pressure to 4.0-6.0 MPa and temperature to 200-220°C.[18]

-

Introduce a pre-mixed feed of gaseous hydrogen and vaporized this compound into the reactor. The molar ratio of hydrogen to DMS should be maintained between 150 and 250.[18]

-

Control the flow rate of the liquid DMS feed to achieve a liquid hourly space velocity (LHSV) of 0.1-0.4 h⁻¹.[18]

-

The reaction product stream exits the reactor and enters a gas-liquid separator to separate unreacted hydrogen (which can be recycled) from the liquid products.

-

The liquid stream, containing 1,4-butanediol, methanol, and potentially by-products like gamma-butyrolactone (B3396035) and tetrahydrofuran, is collected.[16]

-

The final BDO product is purified from the mixture by distillation.

Application 4: Monomer in Polymer Synthesis

This compound is a key monomer for producing biodegradable aliphatic polyesters, most notably Poly(butylene succinate) (PBS).[6][19] PBS is synthesized through the polycondensation of this compound and 1,4-butanediol.[19][20] These polymers are gaining attention as environmentally friendly alternatives to traditional plastics due to their biocompatibility and biodegradability.[19]

Logical Relationship of DMS as a Chemical Precursor

Caption: this compound as a central precursor in organic synthesis.

Protocol: Synthesis of Poly(butylene succinate) (PBS)

This protocol outlines a typical two-stage melt polycondensation procedure.[20]

Materials:

-

This compound (DMS)

-

1,4-butanediol (BD), 20 mol% excess

-

Titanium(IV) butoxide (Ti(OBu)₄), catalyst (approx. 150 ppm)

-

Polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and vacuum line.

Procedure: Stage 1: Transesterification

-

Charge the reactor with this compound, 1,4-butanediol (in 20 mol% excess), and the titanium(IV) butoxide catalyst.

-

Heat the mixture under a nitrogen atmosphere to 150-190°C with stirring.

-

Methanol is produced as a byproduct of the transesterification reaction and is removed from the reactor by distillation.

-

Continue this stage until the distillation of methanol ceases (typically 2-4 hours), indicating the completion of the transesterification step.

Stage 2: Polycondensation

-

Increase the temperature of the reaction mixture to 220-240°C.

-

Gradually apply a high vacuum (<100 Pa) to the reactor.

-

The removal of excess 1,4-butanediol under vacuum drives the polymerization forward, increasing the molecular weight of the polymer.

-

Continue the reaction under vacuum for several hours until the desired viscosity (indicative of molecular weight) is achieved.

-

Extrude the molten polymer from the reactor under nitrogen pressure and cool to obtain the solid PBS polymer.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H10O4 | CID 7820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. selleckchem.com [selleckchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Stobbe condensation - Wikipedia [en.wikipedia.org]

- 9. All about Stobbe reaction [unacademy.com]

- 10. drhnsp.org [drhnsp.org]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Preparation method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]

- 15. Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. CN105820038B - this compound Hydrogenation for 1,4- butanediols method - Google Patents [patents.google.com]

- 17. Conversion of succinic acid to 1,4-butanediol via this compound over rhenium nano-catalyst supported on copper-containing mesoporous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Poly(butylene succinate-co-ε-caprolactone) Copolyesters: Enzymatic Synthesis in Bulk and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3.1. Synthesis of Poly(Butylene Succinate) Homopolymer and Poly(Butylene/Thiodiethylene Glycol Succinate) Copolymers [bio-protocol.org]

Application Notes and Protocols: Dimethyl Succinate as a Green Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl succinate (B1194679) (DMS) is emerging as a promising green solvent, offering a favorable environmental profile, low toxicity, and versatile solvency for a range of applications.[1][2][3][4][5][6][7][8][9][10] Derived from bio-based succinic acid, DMS is biodegradable and has a high boiling point and low vapor pressure, making it a safer alternative to many conventional volatile organic compounds (VOCs).[3][4][5][6][7][8][9][10] These application notes provide detailed protocols and data to facilitate the adoption of dimethyl succinate in research, organic synthesis, and pharmaceutical development.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective implementation as a solvent. The following table summarizes key data points.

| Property | Value | References |

| CAS Number | 106-65-0 | [11] |

| Molecular Formula | C₆H₁₀O₄ | [11] |

| Molecular Weight | 146.14 g/mol | [11] |

| Appearance | Colorless liquid | [11] |

| Boiling Point | 196-200 °C | [11] |

| Melting Point | 18-19 °C | [11] |

| Density | ~1.12 g/cm³ at 20 °C | |

| Solubility in Water | 75 g/L | |

| Vapor Pressure | 0.2 hPa at 20 °C | |

| Flash Point | 94 °C |

Applications in Organic Synthesis

This compound is an effective solvent and reagent in various organic reactions, particularly in the synthesis of pigments and other high-value chemicals.

Synthesis of Dimethyl Succinylsuccinate (DMSS)

This compound can act as both a solvent and a reactant in the Dieckmann condensation to produce dimethyl succinylsuccinate (DMSS), a key intermediate for quinacridone (B94251) pigments.

Experimental Protocol:

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add this compound.

-

Heating: Heat the this compound to 100-110 °C under a nitrogen atmosphere.

-

Reagent Addition: Slowly add a solution of sodium methoxide (B1231860) in methanol (B129727) to the heated this compound. The molar ratio of this compound to sodium methoxide should be approximately 1:1.55.

-

Reaction: Maintain the reaction mixture at 110 °C for 2-3 hours.

-

Work-up: After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the DMSS.

-

Isolation: Filter the solid product, wash with water, and dry to obtain crude DMSS.

-

Purification: The crude DMSS can be further purified by recrystallization to yield a pale yellow crystalline solid.

Synthesis of Quinacridone Pigments

DMSS is a precursor to high-performance quinacridone pigments like Pigment Red 122 and Pigment Violet 19.

Experimental Protocol (General):

-

Condensation: React dimethyl succinylsuccinate with an appropriate aniline (B41778) derivative (e.g., p-toluidine (B81030) for Pigment Red 122) in a high-boiling solvent like methanol. The molar ratio of aniline derivative to DMSS is typically around 2.75:1. The reaction is often catalyzed by an acid and carried out under reflux for several hours.[12][13]

-

Oxidative Cyclization: The intermediate from the condensation step is then subjected to an oxidative cyclization reaction. This is often carried out in a solvent such as ethanol, using an oxidizing agent like m-nitrobenzene sodium sulfonate.[3]

-

Ring Closure: The final ring closure to form the quinacridone pigment is typically achieved by heating the oxidation product in polyphosphoric acid at elevated temperatures (e.g., 110-130 °C).[3][13]

-

Pigment Finishing: The crude pigment is then subjected to a pigmentation process, which may involve treating it with solvents like N-methylpyrrolidone at high temperatures to obtain the desired crystal form and pigmentary properties.[14]

Workflow for Quinacridone Pigment Synthesis:

Caption: Synthesis of Quinacridone Pigments from this compound.

Application in Drug Development: Solubility Screening

This compound's favorable toxicity profile makes it an interesting candidate for use in pharmaceutical formulations and as a solvent for Active Pharmaceutical Ingredient (API) processing. A key step in early-stage drug development is determining the solubility of an API in various solvents.

General Protocol for API Solubility Screening in Green Solvents

This protocol can be adapted to screen the solubility of APIs in this compound and other green solvents.[1][2][15][16]

-

Solvent Selection: Choose a range of green solvents for screening, including this compound.

-

Equilibrium Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the API to a known volume of this compound in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Data Analysis: Calculate the solubility of the API in mg/mL or mol/L.